Cas no 821-95-4 (1-Undecene)

1-Undecene structure
1-Undecene structure
상품 이름:1-Undecene
CAS 번호:821-95-4
MF:C11H22
메가와트:154.292383670807
MDL:MFCD00008956
CID:721640
PubChem ID:87575854

1-Undecene 화학적 및 물리적 성질

이름 및 식별자

    • 1-Undecene
    • 1-Undecene [Standard Material for GC]
    • undec-1-ene
    • 1-Hendecene
    • 1-Undecene [Standard Material]
    • 1-Undecene100µg
    • cis-undecene
    • n-1-Undecene
    • NSC 73983
    • α-Undecene
    • 1-UNDECENE [HSDB]
    • NS00038169
    • .ALPHA.-NONYLETHYLENE
    • DTXCID0048268
    • U0052
    • D92764
    • ?1-UNDECENE
    • alpha-Nonylethylene
    • 68526-57-8
    • EINECS 212-483-7
    • Hendecene
    • 3,4-dichlorophenethylalcohol
    • NSC73983
    • 1446756A8F
    • AKOS009156849
    • U0025
    • 1-Undecene, 97%
    • Q14745306
    • MFCD00008956
    • Undecene-1
    • CCRIS 5720
    • LS-14020
    • CHEBI:77444
    • FT-0608327
    • DTXSID5061168
    • Undecene
    • alpha-Undecene
    • LMFA11000332
    • HSDB 1090
    • EINECS 271-214-1
    • EC 271-214-1
    • 821-95-4
    • alpha-Undecylene
    • UNII-1446756A8F
    • .alpha.-Undecene
    • NSC-73983
    • N-NONYLETHYLENE
    • .ALPHA.-UNDECYLENE
    • DB-056580
    • STL453737
    • MDL: MFCD00008956
    • 인치: 1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
    • InChIKey: DCTOHCCUXLBQMS-UHFFFAOYSA-N
    • 미소: C=CCCCCCCCCC

계산된 속성

  • 정밀분자량: 154.17200
  • 동위원소 질량: 154.172151
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 74.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 무색 액체
  • 밀도: 0.75 g/mL at 25 °C(lit.)
  • 융해점: −49 °C (lit.)
  • 비등점: 193°C(lit.)
  • 플래시 포인트: 화씨 온도: 145.4°f
    섭씨: 63 ° c
  • 굴절률: n20/D 1.426(lit.)
  • 수용성: Solunle in ether, chloroform and ligroin. Insoluble in water.
  • PSA: 0.00000
  • LogP: 4.31310
  • 용해성: 물에 녹지 않고 유기용제에 녹는다.

1-Undecene 보안 정보

1-Undecene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
242527-25G
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
U838422-25ml
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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821-95-4 >98.0%(GC)
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¥800.00 2023-09-07

1-Undecene 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  rt; rt → -78 °C
1.2 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran ;  -78 °C; 24 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Copper-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions Using Hydrocarbon Additives: Efficiency of Catalyst and Roles of Additives
Iwasaki, Takanori; et al, Journal of Organic Chemistry, 2014, 79(18), 8522-8532

합성회로 2

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Tributylphosphine ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Tetrahydrofuran
참조
Selectivities in organic reactions via π-allylpalladium complexes
Tsuji, Jiro, Pure and Applied Chemistry, 1989, 61(10), 1673-80

합성회로 3

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt
참조
Regio- as well as stereoselective epoxide ring opening reactions using 3,3,3-trifluoroprop-1-yne
Yamazaki, Takashi ; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

합성회로 4

반응 조건
1.1 Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C; 5 - 10 min, 25 °C; 3 h, 25 °C
참조
Palladium-catalyzed desulfinylative C-C allylation of Grignard reagents and enolates using allylsulfonyl chlorides and esters
Rao Volla, Chandra M.; et al, Tetrahedron, 2009, 65(2), 504-511

합성회로 5

반응 조건
참조
Chemistry of alkali metal tetracarbonylferrates. Synthesis of amines and dehalogenation reactions by a polymer supported iron carbonyl complex
Boldrini, Gian Paolo; et al, Journal of Organometallic Chemistry, 1983, 243(2), 195-8

합성회로 6

반응 조건
1.1 Catalysts: 3-Methoxybenzoic acid ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 min, rt
1.2 Reagents: N,N-Dimethylacrylamide ;  24 h, 90 °C
참조
Tandem Catalysis: Transforming Alcohols to Alkenes by Oxidative Dehydroxymethylation
Wu, Xuesong; et al, Journal of the American Chemical Society, 2018, 140(32), 10126-10130

합성회로 7

반응 조건
1.1 Reagents: Boron trifluoride etherate ,  Water Solvents: 1,4-Dioxane
참조
Unsaturated sulfinamides. III. Conversion of several 4-(2'-alkenesulfinyl)morpholines into the corresponding sulfinate esters, unsymmetrical bisallylic sulfones, and olefins. Isolation of some functionalized 2-alkenesulfinic acids
Baudin, Jean Bernard; et al, Tetrahedron Letters, 1988, 29(26), 3255-8

합성회로 8

반응 조건
참조
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

합성회로 9

반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
참조
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

합성회로 10

반응 조건
1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ;  4 h, 40 °C
1.2 -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min
참조
Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg-Exchange Reaction Using sBu2Mg in Toluene
Sunagatullina, Alisa S.; et al, Angewandte Chemie, 2022, 61(13),

합성회로 11

반응 조건
1.1 Reagents: Samarium ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
참조
Alkylidenation of ketones by gem-dibromoalkane, SmI2, and Sm in the presence of catalytic amount of CrCl3
Matsubara, Seijiro; et al, Chemistry Letters, 1995, (4), 259-60

합성회로 12

반응 조건
1.1 Reagents: Piperazine ,  Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ;  24 h, 6 bar, 80 °C
참조
Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands
Fiorio, Jhonatan L.; et al, Catalysis Science & Technology, 2020, 10(7), 1996-2003

합성회로 13

반응 조건
1.1 Reagents: Pivalic anhydride Catalysts: Pyridine ,  2021209-62-9 Solvents: γ-Valerolactone ;  15 h, 110 °C
참조
Green Solvent for the Synthesis of Linear α-Olefins from Fatty Acids
Hopen Eliasson, Sondre H. ; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(5), 4903-4911

합성회로 14

반응 조건
1.1 Reagents: Water Solvents: 1,4-Dioxane ;  0 °C
1.2 Reagents: Boron trifluoride etherate ;  1 h, 0 °C
참조
Unsaturated sulfinamides. XII. Substituted 4-(2-alkenesulfinyl)morpholines: preparation and conversion into the corresponding sulfinic acids and esters. Stereochemistry of olefin formation by hydrolytic desulfinylation of allylic sulfinamides
Baudin, Jean-Bernard; et al, Bulletin de la Societe Chimique de France, 1995, 132(2), 196-214

합성회로 15

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine ,  Tributylphosphine Catalysts: Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Tetrahydrofuran
참조
Preparation of 1-alkenes by the palladium-catalyzed hydrogenolysis of terminal allylic carbonates and acetates with formic acid-triethylamine
Tsuji, Jiro; et al, Synthesis, 1986, (8), 623-7

합성회로 16

반응 조건
1.1 Reagents: 1,1′-Tellurobis[butane] Solvents: Tetrahydrofuran
참조
Application of Groups 15 and 16 organoelement compounds in organic synthesis. Part 84. A novel methylenation method of aldehydes mediated by dibutyl telluride
Li, Saowei; et al, Chemische Berichte, 1990, 123(6), 1441-2

합성회로 17

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel (nano Ni graphene oxide polyaniline hybrid catalyst) Solvents: Dichloromethane ;  24 h, rt
참조
Nickel-Decorated Graphene Oxide/Polyaniline Hybrid: A Robust and Highly Efficient Heterogeneous Catalyst for Hydrogenation of Terminal Alkynes
Panwar, Vineeta; et al, Industrial & Engineering Chemistry Research, 2015, 54(45), 11493-11499

합성회로 18

반응 조건
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether ;  0 °C
참조
Allylmagnesium bromide-copper(I) iodide
Greco, Michael N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 19

반응 조건
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether
참조
Copper(I)-catalyzed reactions of organolithiums and Grignard reagents
Erdik, Ender, Tetrahedron, 1984, 40(4), 641-57

합성회로 20

반응 조건
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  25 °C; 6 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Ligandless iron-catalyzed desulfinylative C-C allylation reactions using Grignard reagents and alk-2-enesulfonyl chlorides
Volla, Chandra M. R.; et al, European Journal of Organic Chemistry, 2009, (36), 6281-6288

합성회로 21

반응 조건
참조
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

합성회로 22

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether ,  Water ;  0 °C
참조
Total synthesis and antifungal activity of (2S,3R)-2-aminododecan-3-ol
Vijai Kumar Reddy, T.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(14), 4678-4680

합성회로 23

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; et al, Bulletin de la Societe Chimique de France, 1985, (5), 837-43

합성회로 24

반응 조건
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Stereoselective Preparation of E Vinyl Zirconium Derivatives from E or Z Enol Ethers
Liard, Annie; et al, Journal of Organic Chemistry, 2000, 65(21), 7218-7220

합성회로 25

반응 조건
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether
참조
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

합성회로 26

반응 조건
1.1 Reagents: Chloroethenylmagnesium Solvents: Tetrahydrofuran ;  1 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Novel nickel-catalyzed coupling reaction of allyl ethers with chlorosilanes, alkyl tosylates, or alkyl halides promoted by vinyl-Grignard reagent leading to allylsilanes or alkenes
Terao, Jun; et al, Advanced Synthesis & Catalysis, 2004, 346(13-15), 1674-1678

합성회로 27

반응 조건
1.1 Reagents: Methyllithium ,  2-Chloro-1,3,2-benzodioxaphosphole Solvents: Tetrahydrofuran ,  Water
참조
New method for the synthesis of olefins via β-hydroxyalkyl phenyl sulfides
Kuwajima, Isao; et al, Tetrahedron Letters, 1972, (9), 737-9

합성회로 28

반응 조건
1.1 Reagents: Disodium sulfide
참조
A new reduction system: combination of sodium sulfide (sodium hydrosulfide) with phase transfer agent in a two-phase mixture. Reductive debromination of vic-dibromides to olefins
Nakayama, Juzo; et al, Tetrahedron Letters, 1983, 24(29), 3001-4

1-Undecene Raw materials

1-Undecene Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:821-95-4)1-Undecene
A1207170
순결:99%
재다:100g
가격 ($):308.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:821-95-4)1-Undecene
2474158
순결:98%
재다:Company Customization
가격 ($):문의